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poly(d(A-T)cesium) - 108657-69-8

poly(d(A-T)cesium)

Catalog Number: EVT-1507889
CAS Number: 108657-69-8
Molecular Formula: C8H11F3O2
Molecular Weight: 0
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Product Introduction

Overview

Poly(d(A-T)cesium) is a synthetic polymer derived from the combination of deoxyadenylic acid and deoxythymidylic acid, complexed with cesium ions. This compound is notable for its potential applications in biochemistry and materials science. The structure of poly(d(A-T)cesium) allows for unique interactions with biological molecules, making it a subject of interest for various scientific studies.

Source

The synthesis and characterization of poly(d(A-T)cesium) have been explored in several studies, focusing on its properties and applications in fields such as molecular biology and nanotechnology. The compound is synthesized through various methods that emphasize the role of cesium ions in stabilizing the DNA-like structure of the polymer.

Classification

Poly(d(A-T)cesium) can be classified under:

  • Nucleic Acid Derivatives: As a polymer resembling DNA, it falls into the category of nucleic acid derivatives.
  • Biopolymer: It exhibits properties characteristic of biopolymers, particularly in its interaction with nucleotides and other biological molecules.
Synthesis Analysis

Methods

The synthesis of poly(d(A-T)cesium) typically involves:

  • Solution Polymerization: This method uses a solution containing deoxyadenylic acid and deoxythymidylic acid, along with cesium salts to facilitate polymerization.
  • Sonication Techniques: Techniques such as sonication can be employed to enhance the mixing of reactants and promote the formation of the polymer structure.

Technical Details

The synthesis process generally requires careful control over conditions such as temperature, pH, and concentration of reactants. For instance, maintaining an optimal pH can significantly affect the yield and purity of the final product. The use of cesium ions is crucial as they help stabilize the polymer structure by forming ionic bonds with the phosphate backbone of the nucleic acids.

Molecular Structure Analysis

Structure

Poly(d(A-T)cesium) features a double helical structure similar to natural DNA, where:

  • Base Pairing: Adenine pairs with thymine through hydrogen bonds, creating stability within the helical structure.
  • Cesium Coordination: Cesium ions interact with the negatively charged phosphate groups along the backbone, enhancing structural integrity.

Data

Characterization techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction are often employed to analyze the molecular structure. These techniques provide insights into:

  • Molecular Weight: Determining the molecular weight helps in understanding the polymer's properties.
  • Crystallinity: X-ray diffraction patterns reveal information about crystallinity and phase transitions.
Chemical Reactions Analysis

Reactions

Poly(d(A-T)cesium) can participate in various chemical reactions:

  • Hybridization Reactions: The polymer can undergo hybridization with complementary strands, which is essential for applications in biosensors and gene delivery systems.
  • Chemical Modifications: Functional groups on the polymer can be chemically modified to enhance solubility or introduce reactive sites for further applications.

Technical Details

The reactions involving poly(d(A-T)cesium) are influenced by factors such as ionic strength and temperature. For instance, increasing ionic strength can stabilize hybridized structures but may also affect reaction kinetics.

Mechanism of Action

Process

The mechanism by which poly(d(A-T)cesium) functions involves:

  • Binding Interactions: Cesium ions facilitate binding interactions between the polymer and various biological substrates.
  • Stabilization Effects: The presence of cesium enhances thermal stability, allowing for more robust applications in biological systems.

Data

Studies have shown that poly(d(A-T)cesium) exhibits significant binding affinity towards complementary nucleic acid sequences, which is critical for its use in molecular diagnostics and therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

Poly(d(A-T)cesium) exhibits several notable physical properties:

  • Solubility: The solubility in aqueous solutions is influenced by cesium ion concentration.
  • Thermal Stability: Enhanced thermal stability due to ionic interactions contributes to its performance in various applications.

Chemical Properties

The chemical properties include:

  • Reactivity: The polymer's reactivity can be tailored through chemical modifications.
  • Stability under Different Conditions: It shows stability across a range of pH levels and temperatures, making it suitable for diverse environments.
Applications

Scientific Uses

Poly(d(A-T)cesium) has several promising applications:

  • Gene Delivery Systems: Its ability to form stable complexes with nucleic acids makes it suitable for delivering genetic material into cells.
  • Biosensors: The polymer's hybridization capabilities allow it to be used in biosensors for detecting specific nucleic acid sequences.
  • Nanotechnology: In materials science, it can be utilized to create nanostructures with specific functionalities for drug delivery or imaging applications.
Introduction to poly(d(A-T)cesium)

Definition and Structural Composition

Poly(d(A-T)cesium) refers to the synthetic double-stranded DNA polynucleotide poly[d(A-T)]·poly[d(A-T)] (alternating adenine-thymine sequence) complexed with cesium (Cs⁺) counterions. This complex forms when cesium ions electrostatically associate with the negatively charged phosphate backbone of the DNA duplex, significantly altering its biophysical properties compared to sodium (Na⁺) or other monovalent cation environments [1] [3]. The structural core consists of adenine-thymine (A-T) base pairs in a Watson-Crick configuration, but the cesium ions induce a distinctive conformational shift not observed with sodium ions. Specifically, under high cesium salt conditions (e.g., 4–6 M CsF), the duplex adopts a dinucleotide repeat structure instead of the mononucleotide repeat seen in low-salt conditions, while maintaining canonical base pairing [3]. This transition is accompanied by changes in groove dimensions and helical twist angles, positioning poly(d(A-T)cesium) as a structurally unique nucleic acid derivative.

Biophysically, cesium binding enhances the stability and compactness of the DNA duplex. Circular dichroism (CD) spectroscopy reveals a characteristic inversion of the 275 nm band upon transitioning from low-salt (Na⁺) to high-salt (Cs⁺) conditions, indicative of a conformational reorganization rather than a complete helical handedness change [3]. Unlike poly(dA)·poly(dT), which shows minimal structural sensitivity to cesium substitution, poly[d(A-T)]·poly[d(A-T)] exhibits pronounced hydration changes and volumetric adjustments due to cesium's larger ionic radius and altered interaction with the DNA hydration shell [1] [9].

Table 1: Comparative Structural Features of Cesium-Bound AT-Polynucleotides

PolymerHelical RepeatCesium-Induced Conformational ShiftKey Diagnostic CD Change
poly[d(A-T)]·poly[d(A-T)]DinucleotideYes275 nm band inversion
poly(dA)·poly(dT)MononucleotideNoMinimal spectral shift

Historical Development and Discovery Context

The investigation of poly(d(A-T)cesium) emerged from mid-20th-century research on nucleic acid counterion effects. Early studies using CsCl density gradient centrifugation—pioneered by Meselson, Stahl, and Vinograd in 1957—highlighted cesium's utility in separating DNA molecules by buoyant density but did not explore conformational impacts [7]. The pivotal discovery of cesium-specific structural alterations in poly[d(A-T)]·poly[d(A-T)] occurred in the 1980s through high-resolution NMR and CD spectroscopy. A landmark 1984 study by Vorhlickova et al. demonstrated that poly[d(A-T)]·poly[d(A-T)] in high cesium fluoride (CsF) concentrations (4–6 M) exhibited an inverted CD spectrum at 275 nm compared to its low-salt (NaCl) form, suggesting a unique structural transition [3].

Subsequent 500 MHz ¹H NMR analysis of C(8)-deuterated poly[d(A-T)]·poly[d(A-T)] confirmed that this transition involved a shift from a mononucleotide to a dinucleotide repeat while preserving Watson-Crick base pairing. Crucially, this work established that the cesium-induced form was distinct from Z-DNA and instead represented a novel B-DNA variant [3]. Parallel research in 1995 revealed that cesium induced a larger volumetric disparity during the helix-coil transition of poly[d(A-T)]·poly[d(A-T)] compared to sodium, further underscoring its sequence-specific effects [1]. These findings positioned cesium not merely as a passive counterion but as an active modulator of DNA architecture in AT-rich contexts.

Table 2: Key Milestones in poly(d(A-T)cesium) Research

YearAdvanceMethodologyReference
1957CsCl density gradients for DNA separationUltracentrifugation [7]
1984Identification of Cs⁺-induced CD inversion & dinucleotide repeat structureNMR/CD spectroscopy [3]
1995Volumetric disparity in helix-coil transition with Cs⁺ vs. Na⁺Pressure-dependent melting [1]
2007Confirmation of minimal Cs⁺ effect on poly(dA)·poly(dT) volume changeAdiabatic compressibility [1]

Significance in Nucleic Acid Derivatives and Biopolymer Research

Poly(d(A-T)cesium) exemplifies the critical influence of counterion identity on nucleic acid structure-function relationships. Its sequence-specific conformational plasticity provides a model system for probing how ionic atmospheres regulate DNA mechanics, hydration, and ligand binding [1] [9]. Acoustical studies reveal that cesium complexation with poly[d(A-T)]·poly[d(A-T)] substantially reduces its apparent molar adiabatic compressibility (−44.5 × 10⁻⁴ cm³ mol⁻¹ bar⁻¹) compared to the sodium form, indicating enhanced hydration rigidity—a phenomenon attributed to cesium's disruption of the "spine of hydration" in AT-tracts [9]. This has implications for understanding DNA flexibility in high-ionic-strength environments, such as cellular nuclei or extremophilic organisms.

In biopolymer materials science, poly(d(A-T)cesium) contributes to developing stimuli-responsive nucleic acid-based nanostructures. The reversible, cation-triggered transition between mononucleotide and dinucleotide repeats offers a mechanism for conformational switching in DNA origami or hydrogels [5]. Furthermore, its stability under high cesium concentrations informs the design of cesium-binding biopolymers for environmental applications, such as radioactive ¹³⁷Cs sequestration following nuclear accidents [2]. The specificity of cesium-induced structural changes also serves as a benchmark for computational models of ion-DNA interactions, aiding the refinement of molecular dynamics simulations for nucleic acid derivatives [8].

Finally, research on poly(d(A-T)cesium) illuminates broader principles in gene regulation. AT-rich sequences often populate promoter regions and centromeres, where their conformational dynamics influence protein binding. The cesium-induced structural shift mimics biologically relevant transitions modulated by endogenous polycations (e.g., polyamines) or chromatin proteins, providing an in vitro tool to dissect these processes [3] [6].

Properties

CAS Number

108657-69-8

Product Name

poly(d(A-T)cesium)

Molecular Formula

C8H11F3O2

Synonyms

poly(d(A-T)cesium)

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